molecular formula C12H16BIO2 B1405823 2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 1279115-53-5

2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No. B1405823
CAS RN: 1279115-53-5
M. Wt: 329.97 g/mol
InChI Key: LTEDPPGGUGAOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as IPTMB, is a boron-containing heterocyclic compound that has been used as a reagent in a variety of organic synthesis reactions. It is a versatile reagent that has been used in the synthesis of a wide range of organic compounds, including amines, ketones, aldehydes, esters, and alcohols. It has also been used in the synthesis of peptides and other biologically active compounds. In addition, IPTMB has been used in the synthesis of various metal complexes and in the preparation of boron-containing nanomaterials.

Scientific Research Applications

1. Use in Heck and Suzuki Coupling

The compound 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, a closely related derivative, has been identified as a superior reagent for vinylboronate Heck couplings. It offers improved stability and reactivity compared to vinylboronate pinacol ester, with enhanced selectivity for Heck versus Suzuki coupling (Lightfoot et al., 2003).

2. Borylation of Aryl Halides

4,4,6-Trimethyl-1,3,2-dioxaborinane has been effectively used in the palladium-catalyzed borylation of aryl iodides. This process tolerates a wide range of functional groups, leading to the production of boronic esters that can further undergo coupling reactions to form biaryls (Murata et al., 2007).

3. Synthesis of Polyenes

The compound 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane has been used in the stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes. This demonstrates its utility as a two-carbon vinyl-dianion building block in the synthesis of complex polyenes (Lightfoot et al., 2005).

4. Synthesis of Ethynyl and Vinyl Derivatives

2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane, another derivative, has been synthesized and characterized. It undergoes catalytic hydrogenation to form ethyl and vinyl analogs, indicating its potential in the synthesis of diverse chemical structures (Woods & Strong, 1967).

5. Hydrostannation Reactions

The compound 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its hydrostannation reactions with various organotin hydrides. These reactions predominantly occur at the β-carbon position, indicating a free radical process for hydrostannation (Fish, 1972).

properties

IUPAC Name

2-(4-iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BIO2/c1-9-8-12(2,3)16-13(15-9)10-4-6-11(14)7-5-10/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEDPPGGUGAOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Reactant of Route 2
Reactant of Route 2
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Reactant of Route 3
Reactant of Route 3
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Reactant of Route 4
Reactant of Route 4
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Reactant of Route 5
Reactant of Route 5
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Reactant of Route 6
Reactant of Route 6
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.